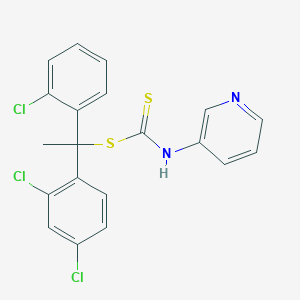
Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a pyridinyl group, chlorophenyl groups, and a dichlorophenyl group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl group, followed by the introduction of the chlorophenyl and dichlorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.
化学反应分析
Types of Reactions
Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers aim to develop new drugs based on its structure, targeting specific diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
- Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl ester
- Carbonimidodithioic acid, 3-pyridinyl-, (2,4-dichlorophenyl)methyl ester
- Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (3,4-dichlorophenyl)methyl ester
Uniqueness
Compared to similar compounds, Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its distinct molecular structure allows for a broader range of applications and more targeted interactions in both chemical and biological systems.
属性
CAS 编号 |
34763-31-0 |
|---|---|
分子式 |
C20H15Cl3N2S2 |
分子量 |
453.8 g/mol |
IUPAC 名称 |
[1-(2-chlorophenyl)-1-(2,4-dichlorophenyl)ethyl] N-pyridin-3-ylcarbamodithioate |
InChI |
InChI=1S/C20H15Cl3N2S2/c1-20(15-6-2-3-7-17(15)22,16-9-8-13(21)11-18(16)23)27-19(26)25-14-5-4-10-24-12-14/h2-12H,1H3,(H,25,26) |
InChI 键 |
ITGYXKVQDLLNFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2Cl)SC(=S)NC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


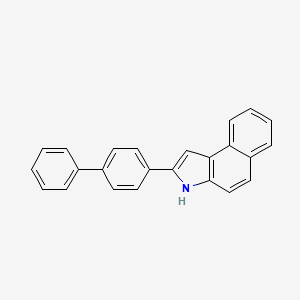
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
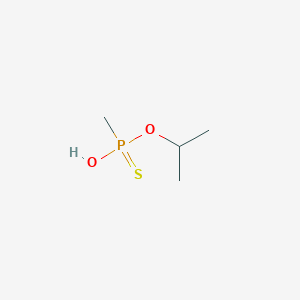
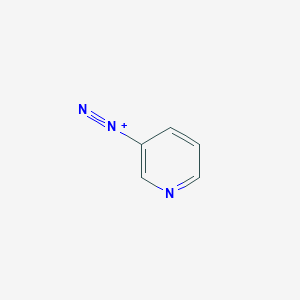
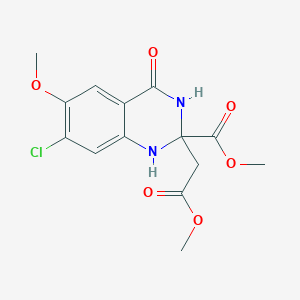
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
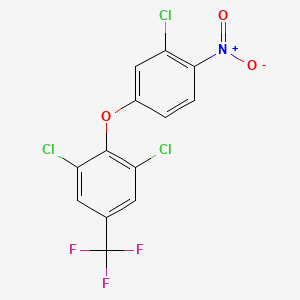
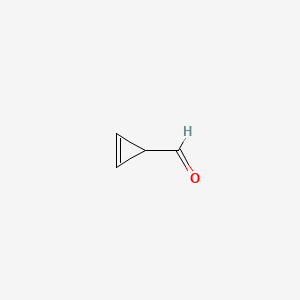

![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
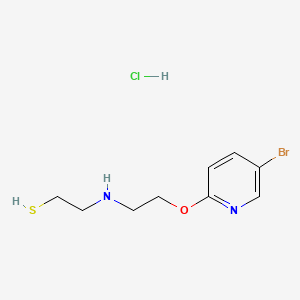
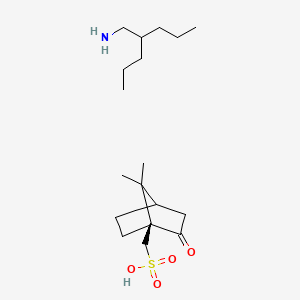

![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
